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Compound of Interest

Compound Name: 6-Ethoxy-4-methylpyridin-3-amine

CAS No.: 142078-43-1

Cat. No.: B142743

Get Quote

Executive Summary & Structural Landscape
3-Amino-4-methylpyridine (CAS: 3430-27-1), also known as 3-amino-4-picoline, is a critical

pyridine derivative distinct from its more common isomer, 2-amino-4-methylpyridine. While

often overshadowed by its role as a raw material for the anti-HIV drug Nevirapine, recent

crystallographic studies have elevated its status as a versatile ligand in Crystal Engineering

and Metal-Organic Framework (MOF) design.

Unlike 2-aminopyridines, which readily form self-complementary R

(8) dimers, 3-amino-4-methylpyridine relies on heterosynthons for stable crystallization. Its
steric profile—defined by the vicinal methyl and amino groups—dictates a preference for
forming chain motifs or discrete adducts with carboxylic acids, rather than planar sheets.
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Feature 3-Amino-4-Methylpyridine
2-Amino-4-Methylpyridine
(Isomer)

Primary Synthon
Heterosynthon (Pyridine N

Acid OH)

Homosynthon (Dimer via N-H

N)

Space Group
Triclinic

(in co-crystals)

Monoclinic

(common)

H-Bond Distance Å Å

Steric Challenge
High (Methyl group ortho to

Amino)

Low (Methyl group meta/para

to Amino)

Primary Application
MOF Linker Precursors,

Nevirapine Synthesis

Proton Transfer Salts, NLO

Materials

Detailed Structural Analysis
The R (8) Heterosynthon
In the solid state, 3-amino-4-methylpyridine acts as a robust hydrogen bond acceptor at the

pyridine ring nitrogen (

). When co-crystallized with carboxylic acids (e.g., 4-formylbenzoic acid), it forms a classic R

(8) supramolecular heterosynthon.[1]

Mechanism: The acid's hydroxyl group donates a proton to the pyridine nitrogen (

), while the amino group (

) donates a proton to the acid's carbonyl oxygen (

).

Geometry: This two-point recognition creates a planar, cyclic interface that locks the ligand in

position, overcoming the steric repulsion of the adjacent methyl group.

Data Point: In the 3-amino-4-methylpyridine : 4-formylbenzoic acid co-crystal, the
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distance is 2.567(3) Å, indicating a strong, charge-assisted hydrogen bond.

Packing Efficiency & Space Group
The presence of the methyl group at position 4 forces the molecule to adopt lower symmetry

packing arrangements to maximize density.

Triclinic

: Most co-crystals of this ligand crystallize in the triclinic system. This low-symmetry space
group allows the molecules to slide into offset stacking arrangements (

interactions), avoiding direct steric clash between the methyl groups of adjacent layers.

Experimental Protocols
Protocol A: Green Synthesis of Co-Crystals
(Mechanochemistry)
Objective: Isolate the 1:1 co-crystal of 3-amino-4-methylpyridine and a carboxylic acid co-

former (e.g., 4-formylbenzoic acid).

Reagents:

3-Amino-4-methylpyridine (98% purity, solid)

Co-former: 4-Formylbenzoic acid

Solvent: Methanol (HPLC grade) - for catalytic trace only

Workflow:

Stoichiometric Weighing: Weigh 1.0 mmol of 3-amino-4-methylpyridine (108.14 mg) and 1.0

mmol of the carboxylic acid.

Pre-Milling: Place solids in a stainless steel grinding jar with two 7mm stainless steel balls.

LAG (Liquid Assisted Grinding): Add
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of Methanol. Note: The solvent acts as a kinetic lubricant to facilitate molecular diffusion.

Grinding: Set ball mill to 30 Hz for 20 minutes.

Validation: Analyze the resulting pale-yellow powder via PXRD. Look for the disappearance

of starting material peaks and the emergence of new low-angle reflections characteristic of

the co-crystal phase.

Protocol B: Single Crystal Growth (Solvent Evaporation)
Objective: Grow X-ray quality single crystals for structure determination.

Dissolution: Dissolve the mechanochemical product (from Protocol A) in a minimum volume

of hot Methanol (

).

Filtration: Filter through a

PTFE syringe filter into a clean scintillation vial.

Slow Evaporation: Cover the vial with Parafilm and poke 3-5 small holes. Store in a vibration-

free environment at

.

Harvesting: Crystals (typically blocks or plates) should appear within 3-5 days.

Application Workflows & Pathways
Pharmaceutical Synthesis Pathway (Nevirapine)
3-Amino-4-methylpyridine is the "molecular scaffold" upon which the dipyridodiazepinone core

of Nevirapine is built. The crystal structure stability of the intermediate (CAPIC) is vital for yield

optimization.

4-Methylpyridine 3-Amino-4-methylpyridine
(Ligand Scaffold)

Nitration & Reduction
(or Boronic Acid coupling) 2-Chloro-3-amino-4-picoline

(CAPIC)

Chlorination
(H2O2 / HCl)

Steric bulk of Methyl
directs Cl to pos 2

Nevirapine
(API)

Cyclization with
Cyclopropylamine
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Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting 3-amino-4-methylpyridine as the critical branch point.

The steric bulk of the methyl group at position 4 is exploited to direct subsequent chlorination to

position 2.

Supramolecular Interaction Map
This diagram illustrates the competing interactions that dictate the crystal packing.
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Figure 2: Interaction map showing the primary heterosynthon formation (Green) and the

internal steric conflict (Red) that prevents flat sheet formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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